
1-(Carboxymethyl)-1H-indole-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Carboxymethyl)-1H-indole-3-carboxylic acid is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are often found in natural products and pharmaceuticals. This compound features a carboxymethyl group and a carboxylic acid group attached to the indole ring, making it a versatile molecule for various chemical reactions and applications.
准备方法
合成路线和反应条件: 1-(羧甲基)-1H-吲哚-3-羧酸的合成通常涉及吲哚环的官能化。一种常用的方法是在碱性条件下用氯乙酸烷基化吲哚-3-羧酸。该反应通过亲核取代进行,其中吲哚-3-羧酸的羧酸根阴离子攻击氯乙酸的亲电子碳,形成所需产物。
工业生产方法: 该化合物的工业生产可能涉及类似的合成路线,但规模更大。使用连续流反应器和优化的反应条件可以提高产物的产率和纯度。此外,重结晶和色谱等纯化技术被用于获得高质量的1-(羧甲基)-1H-吲哚-3-羧酸。
化学反应分析
反应类型: 1-(羧甲基)-1H-吲哚-3-羧酸经历各种化学反应,包括:
氧化: 该化合物可以被氧化形成相应的氧代衍生物。
还原: 还原反应可以将羧酸基团转化为醇。
取代: 吲哚环可以进行亲电取代反应,例如卤化或硝化。
常用试剂和条件:
氧化: 常见的氧化剂包括高锰酸钾 (KMnO4) 和三氧化铬 (CrO3)。
还原: 使用氢化铝锂 (LiAlH4) 或硼氢化钠 (NaBH4) 等还原剂。
取代: 亲电取代反应通常需要路易斯酸 (例如,AlCl3) 等催化剂以及高温等特定条件。
主要产物: 由这些反应形成的主要产物取决于所用试剂和条件。例如,氧化可能产生氧代衍生物,而还原可以产生醇。
科学研究应用
1-(羧甲基)-1H-吲哚-3-羧酸在科学研究中具有广泛的应用:
化学: 它作为合成更复杂吲哚衍生物和杂环化合物的构建块。
生物学: 由于该化合物与生物活性分子的结构相似,因此被用于研究酶抑制剂和受体配体。
医药: 研究探索了其作为开发具有抗炎、抗癌和抗菌特性的药物的药物中间体的潜力。
工业: 它被用于生产染料、颜料和其他特种化学品。
作用机制
1-(羧甲基)-1H-吲哚-3-羧酸的作用机制涉及其与特定分子靶标的相互作用。羧甲基和羧酸基团可以与酶和受体形成氢键和离子相互作用,调节它们的活性。吲哚环也可以参与π-π堆积相互作用,增强化合物与其靶标的结合亲和力。这些相互作用可以影响各种生化途径,从而导致观察到的生物效应。
类似化合物:
吲哚-3-羧酸: 缺乏羧甲基,使其在某些反应中不那么通用。
1-甲基吲哚-3-羧酸: 具有甲基而不是羧甲基,改变了其反应性和应用。
吲哚-3-乙酸: 一种著名的植物激素,与1-(羧甲基)-1H-吲哚-3-羧酸相比,具有不同的生物活性。
独特性: 1-(羧甲基)-1H-吲哚-3-羧酸由于同时存在羧甲基和羧酸基团而脱颖而出,提供了独特的反应性和结合特性。这种双重功能允许在各种领域进行更广泛的化学修饰和应用。
相似化合物的比较
Indole-3-carboxylic acid: Lacks the carboxymethyl group, making it less versatile in certain reactions.
1-Methylindole-3-carboxylic acid: Features a methyl group instead of a carboxymethyl group, altering its reactivity and applications.
Indole-3-acetic acid: A well-known plant hormone with different biological activities compared to 1-(Carboxymethyl)-1H-indole-3-carboxylic acid.
Uniqueness: this compound stands out due to the presence of both carboxymethyl and carboxylic acid groups, providing unique reactivity and binding properties. This dual functionality allows for a broader range of chemical modifications and applications in various fields.
属性
分子式 |
C11H9NO4 |
|---|---|
分子量 |
219.19 g/mol |
IUPAC 名称 |
1-(carboxymethyl)indole-3-carboxylic acid |
InChI |
InChI=1S/C11H9NO4/c13-10(14)6-12-5-8(11(15)16)7-3-1-2-4-9(7)12/h1-5H,6H2,(H,13,14)(H,15,16) |
InChI 键 |
FTHYKJMEZZBLEB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=CN2CC(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



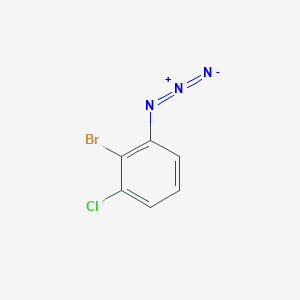
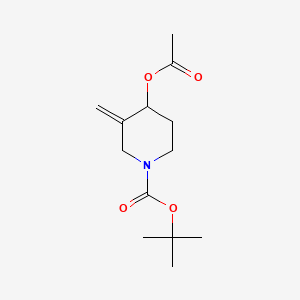
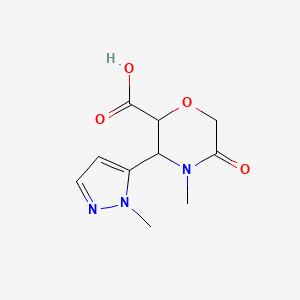

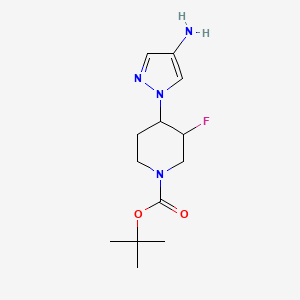
![1-{Octahydropyrrolo[3,4-c]pyrrol-2-yl}prop-2-yn-1-one; trifluoroacetic acid](/img/structure/B12313897.png)
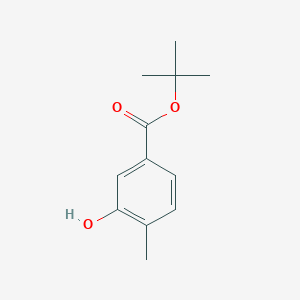
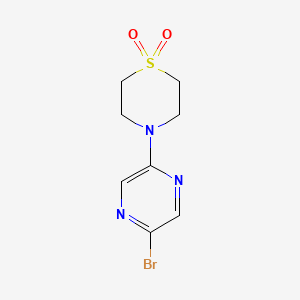
![1-[(1R)-1-azidoethyl]-2-chlorobenzene](/img/structure/B12313911.png)
![2-[3-(4-Fluorophenyl)propanamido]-3-methylbutanoic acid](/img/structure/B12313932.png)
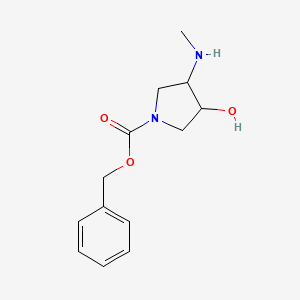
![3-[4-(2-Hydroxyphenyl)piperazin-1-yl]-3-oxopropanoic acid](/img/structure/B12313938.png)

